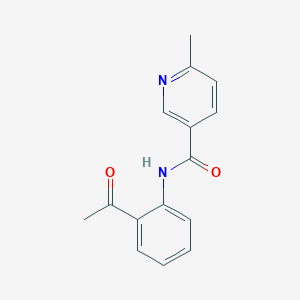
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide, also known as A-366, is a chemical compound that has been studied for its potential use as a tool compound in scientific research. A-366 has been found to be a potent and selective inhibitor of the histone lysine methyltransferase SETD8, which plays a key role in the regulation of gene expression. The inhibition of SETD8 by A-366 has been shown to have a range of effects on cellular processes, making it a promising target for further research.
Mécanisme D'action
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide acts as a competitive inhibitor of SETD8, binding to the enzyme's active site and preventing the methylation of histone H4 at lysine 20 (H4K20). This inhibition of SETD8 activity has been shown to have a range of effects on cellular processes, including the regulation of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of SETD8 by N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. These include the regulation of cell growth and differentiation, the induction of apoptosis in cancer cells, and the modulation of gene expression. N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have potential as a therapeutic agent for cancer, due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has several advantages as a tool compound for scientific research. These include its high potency and selectivity for SETD8, as well as its ability to inhibit the enzyme in vivo. However, there are also some limitations to the use of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide in lab experiments, including its cost and the need for careful optimization of experimental conditions to achieve consistent results.
Orientations Futures
There are several potential future directions for research on N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide and its role in cellular processes. These include studies of its effects on other histone methyltransferases, as well as investigations of its potential as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide and its effects on gene expression and cellular processes.
Méthodes De Synthèse
The synthesis of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide involves several steps, beginning with the reaction of 2-acetylphenylboronic acid with 6-methyl-3-pyridinecarboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with a secondary amine to form the final product, N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide. This synthesis method has been optimized to yield high purity N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide with good yields.
Applications De Recherche Scientifique
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been used in a range of scientific research applications, including studies of gene expression, cancer biology, and epigenetics. The inhibition of SETD8 by N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a range of effects on cellular processes, including the regulation of cell growth and differentiation, and the induction of apoptosis in cancer cells. N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has also been used to study the role of SETD8 in the regulation of gene expression, and its potential as a therapeutic target for cancer.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-7-8-12(9-16-10)15(19)17-14-6-4-3-5-13(14)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPSZYOWPHGXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

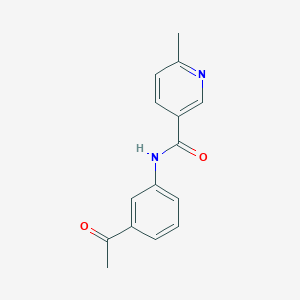
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)



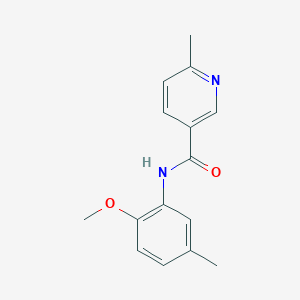
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)


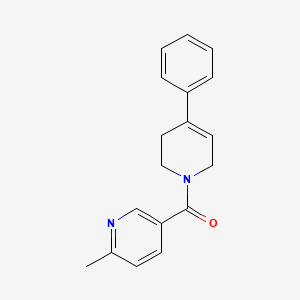

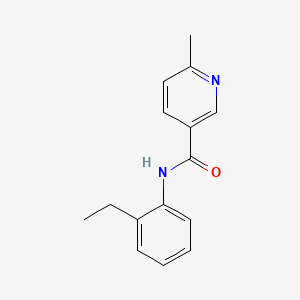
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)